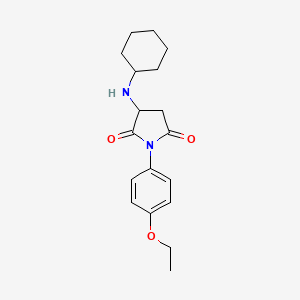
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel cognitive enhancer that has gained attention in the scientific community due to its potential use in treating various cognitive disorders. CX-717 belongs to the class of drugs known as ampakines, which modulate the activity of AMPA receptors in the brain, leading to enhanced synaptic plasticity and improved cognitive function.
作用机制
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and neuronal excitability. By enhancing the activity of AMPA receptors, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione increases the strength of synaptic connections and promotes the formation of new synapses, leading to improved cognitive function.
Biochemical and Physiological Effects
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to increase the release of glutamate, a neurotransmitter that is involved in synaptic plasticity and learning. It also increases the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of synaptic plasticity and memory consolidation. 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have a low toxicity profile and does not produce significant side effects at therapeutic doses.
实验室实验的优点和局限性
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. It is also stable and can be easily synthesized in large quantities. However, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has some limitations, including its limited solubility in water and its short half-life, which may require frequent dosing in some experiments.
未来方向
There are several potential future directions for the study of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of research is the investigation of the long-term effects of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione on cognitive function and brain plasticity. Additionally, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Overall, 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione represents a promising avenue for the development of cognitive enhancers and the study of brain function and plasticity.
合成方法
The synthesis of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxyphenylhydrazine with cyclohexanone to form 4-ethoxyphenylcyclohexanone hydrazone, which is then reacted with ethyl acetoacetate to form 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. The synthesis of 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been optimized to improve the yield and purity of the final product, making it suitable for use in research studies.
科学研究应用
3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied in animal models and has shown promising results in improving cognitive function. It has been shown to enhance memory consolidation and retrieval, improve attention and learning, and increase wakefulness and arousal. 3-(cyclohexylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been studied in human clinical trials, where it has been shown to improve working memory and attention in healthy individuals and in patients with cognitive impairments.
属性
IUPAC Name |
3-(cyclohexylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-15-10-8-14(9-11-15)20-17(21)12-16(18(20)22)19-13-6-4-3-5-7-13/h8-11,13,16,19H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCAQQRBDNKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4894706.png)

![4-{1-cyano-2-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B4894726.png)
![2-fluoro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}benzamide](/img/structure/B4894728.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4894747.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4894770.png)
![8-[3-(2-bromophenoxy)propoxy]quinoline](/img/structure/B4894776.png)
![methyl N-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate](/img/structure/B4894777.png)
![N-[5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4894783.png)

